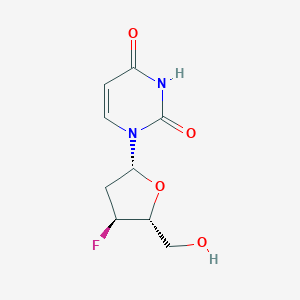

2',3'-Dideoxy-3'-fluorouridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIUEHLYJFLWPK-SHYZEUOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034059 |

Source

|

| Record name | 3′-Fluoro-2′,3′-dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41107-56-6, 207128-22-1 |

Source

|

| Record name | 2′,3′-Dideoxy-3′-fluorouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41107-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro-2',3'-dideoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041107566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-b-D-erythro-pentofuranosyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207128221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3′-Fluoro-2′,3′-dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine)-3- fluoro-2-hydroxymethyltetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',3'-Dideoxy-3'-fluorouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2',3'-Dideoxy-3'-fluorouridine

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocol for the chemical synthesis of 2',3'-Dideoxy-3'-fluorouridine, a significant fluorinated nucleoside analog. This document is intended for researchers, medicinal chemists, and professionals in drug development with a foundational knowledge of organic synthesis. We will delve into the strategic considerations behind the synthetic route, the mechanistic underpinnings of key transformations, and a step-by-step protocol for its preparation.

Introduction: The Significance of Fluorinated Nucleosides

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] The strategic incorporation of fluorine into these molecules can dramatically alter their biological properties. Fluorine, being the most electronegative element and having a van der Waals radius similar to hydrogen, can serve as a bioisostere for a hydroxyl group or a hydrogen atom.[1][2] This substitution can enhance metabolic stability, modulate binding affinity to target enzymes, and alter the pharmacokinetic profile of the parent nucleoside.[2][3][4] Specifically, the introduction of a fluorine atom at the 3'-position of a dideoxynucleoside can confer potent antiviral activity, particularly against retroviruses like HIV.

This compound belongs to this class of modified nucleosides. Its synthesis presents unique challenges, primarily centered around the stereoselective introduction of the fluorine atom and the management of protecting groups. This guide will focus on a convergent synthetic strategy, which involves the synthesis of a fluorinated sugar intermediate followed by its coupling with the nucleobase.[1][3]

Retrosynthetic Analysis and Strategic Considerations

A convergent approach is often preferred for the synthesis of fluorinated nucleosides as it allows for greater flexibility and often leads to higher overall yields compared to the direct fluorination of a pre-existing nucleoside.[3][4] Our retrosynthetic strategy for this compound is outlined below.

Caption: Retrosynthetic analysis of this compound.

The key challenges in this synthesis are:

-

Stereoselective Fluorination: The introduction of the fluorine atom at the C3' position with the desired stereochemistry is crucial for biological activity. This is often achieved via nucleophilic substitution with a fluoride source on a precursor with a suitable leaving group.

-

Protecting Group Strategy: A robust protecting group strategy is necessary to mask the reactive hydroxyl groups on the sugar moiety and the N-H protons of the uracil base, allowing for regioselective reactions.

-

Glycosylation: The formation of the N-glycosidic bond between the fluorinated sugar and uracil must be controlled to favor the desired β-anomer.

Synthesis Pathway and Experimental Protocol

The following section details a plausible synthetic route for this compound, synthesized from established methodologies for similar fluorinated nucleosides.

Overall Synthetic Scheme

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Preparation of a Suitable Sugar Intermediate

The synthesis often commences from a readily available carbohydrate. For this protocol, we will consider a hypothetical protected 2-deoxyribose derivative as our starting point. The 5'- and 3'-hydroxyl groups will need to be differentially protected to allow for selective manipulation. A common strategy involves protecting the 5'-hydroxyl with a bulky silyl group (e.g., TBDMS) and the 3'-hydroxyl with a group that can be selectively removed or converted into a good leaving group.

Step 2: Activation of the 3'-Hydroxyl Group

The key to introducing the fluorine atom is the conversion of the 3'-hydroxyl group into a good leaving group. This is typically achieved by sulfonylation (e.g., mesylation or tosylation).

-

Protocol:

-

Dissolve the 3'-hydroxyl protected sugar intermediate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et3N) or pyridine as a base.

-

Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Step 3: Nucleophilic Fluorination

This is the most critical step where the fluorine atom is introduced. A common and effective fluorinating agent for this transformation is tetrabutylammonium fluoride (TBAF) or other fluoride sources. The reaction proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the 3'-position.

-

Protocol:

-

Dissolve the 3'-activated sugar intermediate in anhydrous tetrahydrofuran (THF).

-

Add a solution of TBAF in THF dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting fluorinated sugar by silica gel column chromatography.

-

Step 4: Glycosylation with Silylated Uracil

The fluorinated sugar is then coupled with silylated uracil. Silylating the uracil increases its solubility in organic solvents and activates it for the glycosylation reaction.

-

Protocol:

-

Silylation of Uracil: Suspend uracil in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear. Remove the excess HMDS under reduced pressure to obtain silylated uracil.

-

Glycosylation: Dissolve the fluorinated sugar and silylated uracil in an anhydrous aprotic solvent such as acetonitrile or 1,2-dichloroethane.

-

Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4), at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitor the formation of the β-nucleoside by TLC and HPLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to isolate the protected this compound.

-

Step 5: Deprotection

The final step involves the removal of all protecting groups to yield the target molecule. The choice of deprotection conditions depends on the protecting groups used.

-

Protocol (for silyl and acyl protecting groups):

-

Dissolve the protected nucleoside in THF.

-

Add a solution of TBAF in THF to remove silyl protecting groups. Stir at room temperature for 2-4 hours.

-

For acyl protecting groups, after removal of the silyl group, the product can be treated with a solution of ammonia in methanol.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final product by silica gel column chromatography or preparative HPLC.

-

Data and Characterization

The successful synthesis of this compound and its intermediates must be confirmed by rigorous analytical characterization.

| Compound | Analytical Technique | Expected Key Features |

| Fluorinated Sugar | 19F NMR | A characteristic signal for the fluorine atom, with coupling to adjacent protons. |

| 1H NMR | Signals corresponding to the sugar protons, with splitting patterns influenced by the fluorine atom. | |

| Mass Spectrometry | Molecular ion peak corresponding to the expected mass. | |

| Final Product | 1H NMR | Signals for the uracil base protons (H-5 and H-6) and the sugar protons. |

| 13C NMR | Resonances for all carbon atoms in the molecule. | |

| 19F NMR | A single resonance for the 3'-fluorine atom. | |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition. | |

| HPLC | A single peak with a characteristic retention time, confirming purity. |

Safety Considerations

-

Fluorinating Agents: Reagents like DAST (diethylaminosulfur trifluoride), if used as an alternative, are highly toxic and corrosive and must be handled with extreme caution in a well-ventilated fume hood.[1][4] TBAF is also a hazardous chemical. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Anhydrous Conditions: Many of the reaction steps require anhydrous conditions. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.

-

Solvents and Reagents: Handle all organic solvents and reagents in a fume hood. Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

Conclusion

The synthesis of this compound is a multi-step process that requires careful planning and execution. The convergent strategy detailed in this guide, involving the preparation of a key fluorinated sugar intermediate followed by glycosylation, represents a reliable approach. The success of the synthesis hinges on the stereoselective introduction of the fluorine atom and a well-thought-out protecting group strategy. Rigorous purification and analytical characterization at each step are paramount to obtaining the final product in high purity. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals to successfully synthesize this important nucleoside analog and to further explore the vast therapeutic potential of fluorinated nucleosides.

References

- Rapid synthesis of 2',3'-dideoxy-3'β-fluoro-pyrimidine nucleosides from 2' - PubMed. (n.d.).

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (n.d.).

- Fluorinated Nucleosides: Synthesis and Biological Implication - PMC - PubMed Central. (n.d.).

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed. (2024, May 19).

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC - NIH. (n.d.).

- Synthesis study of 3'-alpha-fluoro-2',3'-dideoxyguanosine - PubMed. (n.d.).

- Regio- and stereoselective synthesis of carbocyclic 2',3'-dideoxy-3'-fluoro nucleosides as potential antiviral agents - PubMed. (1994, February).

- Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes - PMC - NIH. (2023, October 31).

Sources

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2',3'-Dideoxy-3'-fluorouridine

Introduction

2',3'-Dideoxy-3'-fluorouridine is a synthetic nucleoside analog belonging to the dideoxynucleoside family. These molecules are structurally similar to the natural nucleosides that constitute the building blocks of DNA and RNA. However, key modifications to the sugar moiety, in this case, the absence of hydroxyl groups at the 2' and 3' positions and the introduction of a fluorine atom at the 3' position, bestow upon it the ability to interfere with nucleic acid synthesis. This guide provides a comprehensive technical overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its cellular uptake, metabolic activation, molecular targets, and the ultimate mechanism of viral inhibition, supported by experimental evidence and methodologies.

I. The Foundational Principle: A Nucleoside Analog's Journey to Activation

For this compound to exert its antiviral effect, it must first be recognized and processed by the host cell's enzymatic machinery. This journey from an inert prodrug to an active pharmacological agent is a critical determinant of its efficacy.

Cellular Uptake

Being a hydrophilic molecule, this compound cannot passively diffuse across the lipid bilayer of the cell membrane. Instead, it relies on the host cell's nucleoside transport proteins to gain entry into the cytoplasm.[1] The efficiency of this transport is a crucial factor influencing the intracellular concentration of the drug and, consequently, its antiviral potential.

Metabolic Activation: The Three-Step Phosphorylation Cascade

Once inside the cell, this compound must be converted into its active triphosphate form. This is a sequential process catalyzed by host cell kinases.[2][3]

-

Monophosphorylation: The initial and often rate-limiting step is the addition of the first phosphate group to the 5' position of the sugar moiety, forming this compound-5'-monophosphate. This reaction is typically catalyzed by nucleoside kinases. For many pyrimidine analogs, deoxycytidine kinase is a key enzyme in this initial phosphorylation.[4]

-

Diphosphorylation: The monophosphate is then further phosphorylated by a nucleoside monophosphate kinase to yield this compound-5'-diphosphate.

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the addition of the third phosphate group, resulting in the formation of the active metabolite, this compound-5'-triphosphate (FdUTP).

This metabolic activation is a double-edged sword; it is essential for the drug's function, but variations in the activity of these host kinases across different cell types can lead to differential efficacy and toxicity.[5]

II. The Core Mechanism: Inhibition of Viral Polymerases and Chain Termination

The antiviral activity of this compound culminates in the disruption of viral nucleic acid synthesis. This is achieved through a dual mechanism of competitive inhibition and chain termination.

Competitive Inhibition of Viral Polymerases

The active triphosphate metabolite, this compound-5'-triphosphate (FdUTP), is structurally analogous to the natural deoxynucleoside triphosphates (dNTPs) used by viral polymerases, such as reverse transcriptase in retroviruses or DNA polymerase in DNA viruses. FdUTP competes with the endogenous dNTPs for binding to the active site of the viral polymerase.[6][7][8] The affinity of the viral polymerase for the analog triphosphate relative to its natural counterpart is a key determinant of the drug's potency.

Irreversible Chain Termination

Should the viral polymerase incorporate this compound monophosphate into the nascent viral DNA or RNA chain, the absence of a 3'-hydroxyl group on the sugar moiety makes the formation of the next phosphodiester bond impossible.[9][10][11][12][13] This results in the immediate and irreversible termination of the elongating nucleic acid chain. The truncated, non-functional viral genome is incapable of supporting viral replication, effectively halting the viral life cycle.

III. Quantitative Assessment of Antiviral Activity

The efficacy of this compound and its analogs is quantified through various in vitro assays that measure their ability to inhibit viral replication and the activity of viral polymerases.

| Compound | Target Enzyme/Virus | Assay | Potency (ID50) | Reference |

| This compound triphosphate (FdUTP) | Hepatitis B virus DNA polymerase | In vitro polymerase inhibition | 25 µM | [14] |

| 3'-deoxy-3'-fluorouridine | Tick-borne encephalitis virus (TBEV) | Cell-based viral replication assay | No suppression | [15] |

ID50: The concentration of the inhibitor that causes a 50% reduction in the activity of the enzyme or viral replication.

As indicated in the table, while this compound triphosphate does exhibit inhibitory activity against Hepatitis B virus DNA polymerase, it is less potent compared to other analogs.[14] This highlights the critical role that even minor structural modifications can play in the antiviral potency of nucleoside analogs.

IV. Experimental Protocols for Mechanistic Elucidation

The understanding of the mechanism of action of this compound is built upon a foundation of established experimental methodologies.

Cellular Uptake and Metabolism Assay

This protocol aims to quantify the intracellular accumulation and phosphorylation of this compound.

Methodology:

-

Cell Culture: Plate the desired host cells (e.g., human peripheral blood mononuclear cells or a relevant cell line) in multi-well plates and culture until a sufficient cell density is reached.

-

Drug Incubation: Treat the cells with radiolabeled [³H]-2',3'-Dideoxy-3'-fluorouridine at a known concentration for various time points.

-

Metabolite Extraction: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells and extract the intracellular metabolites using a cold 60% methanol solution.

-

HPLC Analysis: Separate the parent drug and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate) from the cell extracts using high-performance liquid chromatography (HPLC) with an anion-exchange column.

-

Quantification: Quantify the amount of each metabolite by measuring the radioactivity of the collected HPLC fractions using a scintillation counter.

In Vitro Viral Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the triphosphate form of the drug on the activity of a purified viral polymerase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(A)/oligo(dT) for reverse transcriptase), purified viral polymerase, and the four natural dNTPs, one of which is radiolabeled (e.g., [³H]-dTTP).

-

Inhibitor Addition: Add varying concentrations of this compound-5'-triphosphate to the reaction mixtures.

-

Enzymatic Reaction: Initiate the polymerase reaction by adding the enzyme and incubate at the optimal temperature for a defined period.

-

Quantification of Nucleic Acid Synthesis: Stop the reaction and precipitate the newly synthesized radiolabeled DNA or RNA. Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of polymerase inhibition against the inhibitor concentration to determine the ID50 value.

V. Conclusion and Future Perspectives

This compound exemplifies the core principles of nucleoside analog antiviral drug action: cellular uptake, metabolic activation to a triphosphate, and subsequent disruption of viral replication through competitive inhibition of viral polymerases and chain termination. While its in vitro potency against certain viruses may be modest compared to other analogs, the study of its mechanism provides valuable insights into the structure-activity relationships of this important class of antiviral agents. Future research may focus on the development of prodrug strategies to enhance its cellular uptake and phosphorylation, potentially improving its therapeutic index. Furthermore, a deeper understanding of its interaction with a broader range of viral and cellular polymerases will be crucial in defining its full therapeutic potential and safety profile.

References

-

Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Inhibition of hepatitis B virus DNA polymerase by 3'-fluorothymidine triphosphate and other modified nucleoside triphosphate analogs. (1990). Journal of Medical Virology, 30(2), 137-41. Retrieved from [Link]

-

Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. (2023). NAR Molecular Medicine. Retrieved from [Link]

-

Synthesis and antiviral evaluation of 2',3'-dideoxy-2'-fluoro-3'- C-hydroxymethyl-beta-D-arabinofuranosyl pyrimidine nucleosides. (2003). Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 891-4. Retrieved from [Link]

-

Characterization of the Antiviral Effect of 2′,3′-Dideoxy-2′, 3′-Didehydro-β-l-5-Fluorocytidine in the Duck Hepatitis B Virus Infection Model. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). Molecules, 27(15), 4938. Retrieved from [Link]

-

Synthesis and biological evaluation of 2',3'-dideoxy-L-pyrimidine nucleosides as potential antiviral agents against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). (1994). Journal of Medicinal Chemistry, 37(6), 821-8. Retrieved from [Link]

-

Pharmacology and Pharmacokinetics of the Antiviral Agent β-d-2′,3′-Dideoxy-3′-Oxa-5-Fluorocytidine in Cells and Rhesus Monkeys. (n.d.). American Society for Microbiology. Retrieved from [Link]

-

Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine. (2024). NAR Molecular Medicine. Retrieved from [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides. (2004). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 7-29. Retrieved from [Link]

-

Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs. (2022). Organic & Biomolecular Chemistry, 20(24), 4963-4974. Retrieved from [Link]

-

The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. (2012). Expert Opinion on Drug Metabolism & Toxicology, 8(4), 435-448. Retrieved from [Link]

-

Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. (2022). Cancers, 14(15), 3785. Retrieved from [Link]

-

Synthesis and biological activity of 5-fluoro-2',3'-dideoxy-3'-fluorouridine and its 5'-phosphate. (1988). Molecular Pharmacology, 34(3), 324-9. Retrieved from [Link]

-

Cellular metabolism of 2',3'-dideoxycytidine, a compound active against human immunodeficiency virus in vitro. (1987). The Journal of Biological Chemistry, 262(2), 988-91. Retrieved from [Link]

-

Nucleoside analogues require intracellular phosphorylation for... (n.d.). ResearchGate. Retrieved from [Link]

-

Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues. (2023). Nucleic Acids Research, 51(15), 7859-7872. Retrieved from [Link]

-

Cellular metabolism of 3'-azido-2',3'-dideoxyuridine with formation of 5'-O-diphosphohexose derivatives by previously unrecognized metabolic pathways for 2'-deoxyuridine analogs. (1990). Molecular Pharmacology, 38(6), 929-38. Retrieved from [Link]

-

dideoxynucleotides definition. (n.d.). St Jude Cloud. Retrieved from [Link]

-

Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. (2021). Antimicrobial Agents and Chemotherapy, 65(2), e01522-20. Retrieved from [Link]

-

Practical Considerations For Developing Nucleoside Reverse Transcriptase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Dideoxynucleotide chain termination oligonucleotides and their application. (2023). Bio-Synthesis. Retrieved from [Link]

-

Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition. (2008). PLOS ONE, 3(2), e1547. Retrieved from [Link]

-

Intracellular Metabolism of beta-L-2',3'-dideoxyadenosine: Relevance to Its Limited Antiviral Activity. (2000). Antimicrobial Agents and Chemotherapy, 44(4), 853-8. Retrieved from [Link]

-

The in vitro and in vivo anti-retrovirus activity, and intracellular metabolism of 3'-azido-2',3'-dideoxythymidine and 2',3'-dideoxycytidine are highly dependent on the cell species. (1987). Biochemical Pharmacology, 36(16), 2713-8. Retrieved from [Link]

-

Dideoxynucleotide. (n.d.). Wikipedia. Retrieved from [Link]

-

HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. (2021). ACS Omega, 6(22), 14266-14277. Retrieved from [Link]

-

Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis. (n.d.). CD Genomics. Retrieved from [Link]

-

Comparison of reverse transcription inhibition patterns in the presence... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides of natural heterocyclic bases. (1991). Journal of Medicinal Chemistry, 34(7), 2195-202. Retrieved from [Link]

-

DNA sequence determination using dideoxy analogs. (1985). Methods in Molecular Biology, 2, 351-70. Retrieved from [Link]

-

Interactions of enantiomers of 2′,3′-didehydro-2′,3′-dideoxy-fluorocytidine with wild type and M184V mutant HIV-1 reverse transcriptase. (n.d.). ResearchGate. Retrieved from [Link]

-

Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The in vitro and in vivo anti-retrovirus activity, and intracellular metabolism of 3'-azido-2',3'-dideoxythymidine and 2',3'-dideoxycytidine are highly dependent on the cell species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Characterization of the Antiviral Effect of 2′,3′-Dideoxy-2′, 3′-Didehydro-β-l-5-Fluorocytidine in the Duck Hepatitis B Virus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical Considerations For Developing Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]

- 10. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

- 11. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 12. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis - CD Genomics [cd-genomics.com]

- 13. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of hepatitis B virus DNA polymerase by 3'-fluorothymidine triphosphate and other modified nucleoside triphosphate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of fluorinated nucleoside analogs

An In-Depth Technical Guide to the Discovery and Development of Fluorinated Nucleoside Analogs

Abstract

Fluorinated nucleoside analogs represent a cornerstone of modern chemotherapy, with profound impacts on the treatment of viral infections and cancer.[1][2] The strategic incorporation of fluorine into the nucleoside scaffold fundamentally alters the molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, improved binding to target enzymes, and superior therapeutic profiles.[3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, charting the journey of these remarkable compounds from initial design rationale to clinical application. We will explore the unique influence of the fluorine atom, detail key synthetic methodologies and experimental protocols, dissect their mechanisms of action and structure-activity relationships, and discuss the critical considerations for preclinical and clinical development. This document is designed not as a rigid template, but as a foundational resource that illuminates the causality behind experimental choices and provides field-proven insights into this vital class of therapeutics.

The Foundational Rationale: Why Fluorinate a Nucleoside?

Nucleoside analogs, by mimicking the natural building blocks of DNA and RNA, have long been a fruitful area for drug discovery.[5][6] The introduction of fluorine, however, marked a pivotal advancement in the field. The decision to incorporate this element is a deliberate strategy rooted in its unique atomic and chemical properties, which address several limitations of earlier-generation nucleoside drugs.

The Unique Physicochemical Advantages of Fluorine:

-

Size and Steric Profile: Fluorine is the second smallest atom, closely mimicking hydrogen in size.[7] This allows it to replace a hydrogen atom without significant steric distortion of the overall molecular geometry, preserving the analog's ability to be recognized by cellular or viral enzymes.

-

Extreme Electronegativity: As the most electronegative element, fluorine creates a strong, highly polarized carbon-fluorine (C-F) bond. This bond is significantly stronger than a carbon-hydrogen (C-H) bond, which has profound implications:

-

Metabolic Stability: The C-F bond is resistant to oxidative metabolism, preventing the formation of unwanted metabolites and increasing the drug's biological half-life.[3][6]

-

Modulation of Acidity: The strong electron-withdrawing effect can lower the pKa of neighboring functional groups, influencing molecular interactions and solubility.[5][6]

-

-

Hydroxyl Group Bioisostere: The C-F bond is an excellent isopolar and isosteric mimic of a C-OH group.[5] It can act as a hydrogen bond acceptor, but unlike a hydroxyl group, it cannot act as a hydrogen bond donor. This subtle change can dramatically alter binding affinity and enzyme-substrate interactions.

-

Conformational Control: The position of fluorine on the sugar ring significantly influences the ring's conformation, known as "sugar pucker." This conformational locking can pre-organize the analog into a shape that is more favorable for binding to the active site of a target enzyme, such as a viral polymerase.[8][9] For instance, 2'-β-fluorination tends to favor a "South" conformation, which is often associated with activity against DNA viruses.[9]

Discovery and Key Milestones: A Legacy of Innovation

The story of fluorinated nucleosides is one of incremental discoveries building upon foundational concepts. The field's origins can be traced to the development of 5-fluorouracil (5-FU), which demonstrated the potent biological effects of a fluorinated nucleobase.[6][9] This spurred further exploration, leading to the first synthesis of a sugar-fluorinated analog, 2′-deoxy-2′-fluorouridine (2′-FdU), in 1961.[5]

A significant source of inspiration came from nature itself with the discovery of Nucleocidin, the only known naturally occurring fluorinated nucleoside.[8] Isolated from Streptomyces calvus, Nucleocidin features a fluorine atom at the 4'-position and has guided the development of an entire class of 4'-fluoro-nucleoside therapeutics.[8]

Over the decades, this research has yielded a portfolio of highly successful drugs that are indispensable in clinical practice.

| Drug Name | Fluorination Position | Therapeutic Indication | Key Mechanism of Action |

| Gemcitabine | 2',2'-difluoro (Sugar) | Pancreatic, Lung, Ovarian, Breast Cancer | Chain termination of DNA synthesis; Inhibition of ribonucleotide reductase |

| Sofosbuvir | 2'-fluoro, 2'-methyl (Sugar) | Hepatitis C Virus (HCV) | Chain termination of HCV RNA-dependent RNA polymerase (RdRp) |

| Emtricitabine (FTC) | 5-fluoro (Base) | Human Immunodeficiency Virus (HIV) | Chain termination of HIV reverse transcriptase (RT) |

| Clofarabine | 2'-fluoro (Sugar), 2-chloro (Base) | Acute Lymphoblastic Leukemia (ALL) | Inhibition of DNA polymerase and ribonucleotide reductase[4][10] |

| Fludarabine | 2'-fluoro (Sugar) | Chronic Lymphocytic Leukemia (CLL) | Inhibition of DNA synthesis enzymes[4][10] |

| Azvudine | 4'-azido, 2'-fluoro (Sugar) | HIV, COVID-19[1][5][11] | Inhibition of viral reverse transcriptase[1][5][11] |

Synthetic Strategies and Methodologies

The synthesis of fluorinated nucleosides requires specialized reagents and techniques. The choice of strategy is dictated by the desired position of the fluorine atom (on the sugar or the base) and the availability of starting materials. Two primary approaches dominate the field: divergent and convergent synthesis.[6][9] A divergent approach involves fluorinating a pre-formed nucleoside, while a convergent approach couples a fluorinated sugar with a nucleobase.[6][9]

Caption: Decision workflow for selecting a synthetic strategy.

Experimental Protocol 1: Nucleophilic Deoxyfluorination of a Sugar Hydroxyl Group using DAST

This protocol describes a common divergent method for introducing a fluorine atom at the 2' or 3' position of a pre-formed nucleoside by replacing a hydroxyl group. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the target carbon.

Rationale: Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for converting alcohols to fluorides under relatively mild conditions.[4][6][7] Its utility in nucleoside chemistry is well-established for creating analogs with inverted stereochemistry, which is often crucial for biological activity.

Materials:

-

Protected nucleoside starting material (e.g., with 3',5'-silyl protection to expose the 2'-hydroxyl).

-

Diethylaminosulfur trifluoride (DAST).

-

Anhydrous aprotic solvent (e.g., toluene, dichloromethane).

-

Inert gas atmosphere (Nitrogen or Argon).

-

Quenching solution (e.g., saturated sodium bicarbonate).

-

Drying agent (e.g., anhydrous sodium sulfate).

-

Silica gel for column chromatography.

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture).

Procedure:

-

Preparation: Dissolve the protected nucleoside (1.0 eq) in anhydrous toluene in a flame-dried, three-neck flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Lowering the temperature is critical to control the reactivity of DAST and minimize the formation of elimination byproducts.

-

Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 4-16 hours.

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C and carefully quench by the slow addition of saturated sodium bicarbonate solution. Self-Validation: Vigorous gas evolution is expected. The slow addition prevents an uncontrolled exotherm.

-

Extraction: Transfer the mixture to a separatory funnel, add water, and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to isolate the desired fluorinated nucleoside analog.[6]

Experimental Protocol 2: Electrophilic Fluorination of a Nucleobase using Selectfluor

This protocol is suitable for introducing a fluorine atom onto an electron-rich position of the nucleobase, such as the C5 position of uridine or cytidine.

Rationale: Selectfluor is a stable, safe, and highly effective electrophilic fluorinating agent.[4] It delivers an "F+" equivalent, which is ideal for reacting with electron-rich aromatic or heterocyclic systems. This method avoids the harsh conditions often associated with nucleophilic aromatic substitution.

Materials:

-

Nucleoside starting material (e.g., uridine).

-

Selectfluor (F-TEDA-BF₄).

-

Solvent (e.g., acetonitrile, acetic acid/water mixture).

-

Standard workup and purification reagents as described in Protocol 1.

Procedure:

-

Dissolution: Dissolve the nucleoside (1.0 eq) in the chosen solvent (e.g., acetonitrile) in a round-bottom flask.

-

Reagent Addition: Add Selectfluor (1.1-1.3 eq) to the solution in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Concentrate the reaction mixture to remove the solvent. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove unreacted Selectfluor and other salts.

-

Purification: Dry, concentrate, and purify the crude product by silica gel chromatography to yield the fluorinated nucleobase analog.[4]

Mechanism of Action and Core Biological Principles

Fluorinated nucleosides are prodrugs that must be activated intracellularly to exert their therapeutic effect.[9] This bioactivation is a critical, multi-step process that is central to their mechanism of action and selectivity.

The Metabolic Activation Pathway:

-

Cellular Uptake: The nucleoside analog enters the cell via specific nucleoside transporters.

-

Phosphorylation Cascade: Cellular kinases sequentially phosphorylate the analog at the 5'-hydroxyl position, converting it from a nucleoside to a monophosphate, then a diphosphate, and finally to the active 5'-triphosphate form.[8][10] This process is often the rate-limiting step and a key determinant of drug efficacy.

-

Enzyme Inhibition: The active triphosphate analog now mimics a natural deoxynucleotide triphosphate (dNTP) or nucleotide triphosphate (NTP) and can competitively inhibit or be incorporated by a target polymerase (e.g., viral reverse transcriptase, viral RNA polymerase, or cellular DNA polymerase).[7][9]

Sources

- 1. citedrive.com [citedrive.com]

- 2. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

The Antiviral Spectrum of 2',3'-Dideoxy-3'-fluorouridine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antiviral spectrum of the nucleoside analog 2',3'-Dideoxy-3'-fluorouridine (FddUrd). Drawing from a synthesis of preclinical data, this document details the compound's mechanism of action, its established efficacy against specific viral families, and its limitations. We will explore the molecular basis for its activity, the experimental methodologies for its evaluation, and the known landscape of resistance. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

Introduction: The Promise of Fluorinated Nucleoside Analogs

The strategic incorporation of fluorine into nucleoside analogs has been a cornerstone of antiviral drug design for decades. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence the biological activity of these molecules.[1] Fluorination can enhance metabolic stability, alter sugar pucker conformation to favor binding to viral polymerases, and increase the acidity of the 3'-hydroxyl group, all of which can contribute to improved antiviral potency and selectivity.[1] this compound (FddUrd) belongs to this class of rationally designed antiviral agents. This guide will critically evaluate its place within the broader landscape of antiviral nucleoside analogs.

Mechanism of Action: A Chain Terminator of Viral Replication

Like other 2',3'-dideoxynucleoside analogs, FddUrd exerts its antiviral effect by acting as a chain terminator of viral nucleic acid synthesis. For the compound to become active, it must first be anabolized within the host cell to its triphosphate form, this compound triphosphate (FddUTP), by host cellular kinases.[2]

Figure 2: Workflow for a CPE Inhibition Assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., MT-4 for HIV, Vero for other viruses) in a 96-well microtiter plate at a density that will form a confluent monolayer within 24 hours.

-

Compound Addition: Prepare serial dilutions of FddUrd in cell culture medium and add them to the wells. Include a "no drug" control.

-

Viral Infection: Infect the cells with a pre-titered amount of virus that is sufficient to cause significant CPE within a few days.

-

Incubation: Incubate the plate at the optimal temperature and CO2 concentration for the specific virus and cell line.

-

Assessment of Cell Viability: After the incubation period, assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium). The amount of colored formazan product is proportional to the number of viable cells.

-

Data Analysis: Plot the percentage of cell viability against the drug concentration to determine the EC50 (the concentration that protects 50% of cells from viral CPE) and the CC50 (the concentration that reduces the viability of uninfected cells by 50%).

Plaque Reduction Assay

This assay provides a more quantitative measure of antiviral activity by determining the reduction in the number of infectious virus particles.

Step-by-Step Methodology:

-

Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Viral Adsorption: Infect the cell monolayers with a low multiplicity of infection (MOI) of the virus for 1-2 hours to allow for viral attachment.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of FddUrd.

-

Incubation: Incubate the plates for a period sufficient for plaques (localized areas of cell death) to form.

-

Plaque Visualization: Fix and stain the cells with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques at each drug concentration and calculate the percentage of plaque reduction compared to the "no drug" control. The EC50 is the concentration that reduces the number of plaques by 50%.

Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of FddUrd on the activity of viral reverse transcriptase.

Step-by-Step Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), recombinant reverse transcriptase, the natural deoxynucleotide triphosphates (dNTPs), and varying concentrations of FddUTP.

-

Incorporation of Labeled Nucleotide: Include a radiolabeled or fluorescently labeled dNTP in the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Quantification of Nucleic Acid Synthesis: Measure the incorporation of the labeled nucleotide into the newly synthesized nucleic acid. This can be done by precipitating the nucleic acid and measuring the radioactivity or fluorescence.

-

Data Analysis: Determine the concentration of FddUTP that inhibits 50% of the reverse transcriptase activity (IC50).

Conclusion and Future Directions

This compound exhibits a focused antiviral spectrum, with its most potent and well-documented activity against retroviruses, particularly HIV. Its mechanism as a chain terminator, coupled with a potentially high barrier to resistance, makes it an interesting scaffold for further optimization in the context of antiretroviral drug discovery. However, the available data suggest limited to no activity against several other major viral families, including flaviviruses, herpesviruses, and picornaviruses. The observed activity of a related compound against adenoviruses warrants further investigation to determine if this extends to FddUrd itself.

For drug development professionals, FddUrd represents a specialized tool rather than a broad-spectrum antiviral agent. Future research should aim to:

-

Expand the Antiviral Profile: Conduct comprehensive screening of FddUrd against a wider panel of viruses, including other retroviruses and DNA viruses, to more definitively map its spectrum of activity.

-

Elucidate the Cytotoxicity Profile: Determine the CC50 values of FddUrd in a broader range of relevant cell lines to establish a more complete safety profile.

-

Investigate Resistance Mechanisms: Conduct in-depth resistance selection studies to identify potential mutational pathways and to confirm the preliminary findings of a high barrier to resistance.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate novel analogs of FddUrd to explore how modifications to the uracil base or the sugar moiety impact antiviral potency, spectrum, and resistance profile.

By addressing these key areas, the full potential of this compound and its derivatives as valuable contributions to the antiviral armamentarium can be realized.

References

-

Van Aerschot, A., et al. (1989). 3'-Fluoro-2',3'-dideoxy-5-chlorouridine: most selective anti-HIV-1 agent among a series of new 2'- and 3'-fluorinated 2',3'-dideoxynucleoside analogues. Journal of Medicinal Chemistry, 32(8), 1743–1749. [Link]

-

Kumar, P., et al. (2004). Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 7-29. [Link]

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(2), e01522-20. [Link]

-

Lin, T. S., et al. (1994). Synthesis and biological evaluation of 2',3'-dideoxy-L-pyrimidine nucleosides as potential antiviral agents against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Journal of Medicinal Chemistry, 37(6), 798–803. [Link]

-

Daluge, S. M., et al. (1994). 5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83), a selective anti-human immunodeficiency virus agent with an improved metabolic and toxicological profile. Antimicrobial Agents and Chemotherapy, 38(7), 1590–1603. [Link]

-

Lin, T. S., et al. (1994). Antiviral activity of 2',3'-dideoxy-beta-L-5-fluorocytidine (beta-L-FddC) and 2',3'-dideoxy-beta-L-cytidine (beta-L-ddC) against hepatitis B virus and human immunodeficiency virus type 1 in vitro. Biochemical Pharmacology, 47(2), 171–174. [Link]

-

Nagy, E., et al. (1997). Inhibitory activity of 3'-fluoro-2' deoxythymidine and related nucleoside analogues against adenoviruses in vitro. Antiviral Research, 34(3), 113-119. [Link]

-

Daluge, S. M., et al. (1994). 5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83), a selective anti-human immunodeficiency virus agent with an improved metabolic and toxicological profile. Antimicrobial Agents and Chemotherapy, 38(7), 1590–1603. [Link]

-

ViralZone. (n.d.). Nucleoside Reverse Transcriptase Inhibitors. ExPASy. [Link]

-

Coffin, J. M., Hughes, S. H., & Varmus, H. E. (Eds.). (1997). Retroviruses. Cold Spring Harbor Laboratory Press. [Link]

-

Balzarini, J., et al. (1989). Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues. Biochemical Pharmacology, 38(6), 869–874. [Link]

-

Gouverneur, V., & Seppelt, K. (2014). Fluorine chemistry. Chemical Society Reviews, 43(1), 12-14. [Link]

-

Kim, C. H., et al. (2000). Synthesis of 2',3'-dideoxy-3'-fluoro-L-ribonucleosides as potential antiviral agents from D-sorbitol. Carbohydrate Research, 328(1), 49–59. [Link]

-

Merluzzi, V. J., et al. (1990). A dideoxynucleoside analog that inhibits HIV-1 reverse transcriptase and viral replication in vitro. Science, 250(4986), 1411–1413. [Link]

-

Cooney, D. A., et al. (1987). Cellular metabolism of 2',3'-dideoxycytidine, a compound active against human immunodeficiency virus in vitro. Biochemical Pharmacology, 36(11), 1765–1768. [Link]

-

Chu, C. K., et al. (2003). Didehydro-2',3'-dideoxy-3'-fluoronucleosides: synthesis, anti-HIV activity, chemical and enzymatic stability, and mechanism of resistance. Journal of Medicinal Chemistry, 46(14), 2894–2903. [Link]

-

Merluzzi, V. J., et al. (1990). A dideoxynucleoside analog that inhibits HIV-1 reverse transcriptase and viral replication in vitro. Science, 250(4986), 1411–1413. [Link]

-

Lin, T. S., et al. (1994). Synthesis and biological evaluation of 2',3'-dideoxy-L-pyrimidine nucleosides as potential antiviral agents against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Journal of Medicinal Chemistry, 37(6), 798–803. [Link]

-

Kim, C. H., et al. (2000). Synthesis of 2',3'-dideoxy-3'-fluoro-L-ribonucleosides as potential antiviral agents from D-sorbitol. Carbohydrate Research, 328(1), 49–59. [Link]

-

Cooney, D. A., et al. (1987). Cellular metabolism of 2',3'-dideoxycytidine, a compound active against human immunodeficiency virus in vitro. Biochemical Pharmacology, 36(11), 1765–1768. [Link]

-

Chu, C. K., et al. (2003). Didehydro-2',3'-dideoxy-3'-fluoronucleosides: synthesis, anti-HIV activity, chemical and enzymatic stability, and mechanism of resistance. Journal of Medicinal Chemistry, 46(14), 2894–2903. [Link]

-

Balzarini, J., et al. (1989). Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues. Biochemical Pharmacology, 38(6), 869–874. [Link]

-

Van Aerschot, A., et al. (1989). 3'-Fluoro-2',3'-dideoxy-5-chlorouridine: most selective anti-HIV-1 agent among a series of new 2'- and 3'-fluorinated 2',3'-dideoxynucleoside analogues. Journal of Medicinal Chemistry, 32(8), 1743–1749. [Link]

-

Kumar, P., et al. (2004). Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 7-29. [Link]

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(2), e01522-20. [Link]

-

Nagy, E., et al. (1997). Inhibitory activity of 3'-fluoro-2' deoxythymidine and related nucleoside analogues against adenoviruses in vitro. Antiviral Research, 34(3), 113-119. [Link]

-

Daluge, S. M., et al. (1994). 5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83), a selective anti-human immunodeficiency virus agent with an improved metabolic and toxicological profile. Antimicrobial Agents and Chemotherapy, 38(7), 1590–1603. [Link]

-

ViralZone. (n.d.). Nucleoside Reverse Transcriptase Inhibitors. ExPASy. [Link]

-

Coffin, J. M., Hughes, S. H., & Varmus, H. E. (Eds.). (1997). Retroviruses. Cold Spring Harbor Laboratory Press. [Link]

-

Lin, T. S., et al. (1994). Antiviral activity of 2',3'-dideoxy-beta-L-5-fluorocytidine (beta-L-FddC) and 2',3'-dideoxy-beta-L-cytidine (beta-L-ddC) against hepatitis B virus and human immunodeficiency virus type 1 in vitro. Biochemical Pharmacology, 47(2), 171–174. [Link]

-

Gouverneur, V., & Seppelt, K. (2014). Fluorine chemistry. Chemical Society Reviews, 43(1), 12-14. [Link]

-

Balzarini, J., et al. (1989). Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues. Biochemical Pharmacology, 38(6), 869–874. [Link]

-

ViralZone. (n.d.). Nucleoside Reverse Transcriptase Inhibitors. ExPASy. [Link]

-

Coffin, J. M., Hughes, S. H., & Varmus, H. E. (Eds.). (1997). Retroviruses. Cold Spring Harbor Laboratory Press. [Link]

-

Cooney, D. A., et al. (1987). Cellular metabolism of 2',3'-dideoxycytidine, a compound active against human immunodeficiency virus in vitro. Biochemical Pharmacology, 36(11), 1765–1768. [Link]

Sources

2',3'-Dideoxy-3'-fluorouridine: A Technical Guide to a Potent Viral Chain Terminator

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Novel Antiviral Nucleoside Analogs

The relentless evolution of viral pathogens and the emergence of drug-resistant strains necessitate a continuous and innovative approach to antiviral drug discovery. Nucleoside analogs have long been a cornerstone of antiviral therapy, exploiting the fundamental process of viral replication. By mimicking natural nucleosides, these molecules can be incorporated into the growing viral DNA or RNA chain, leading to premature termination and the cessation of viral propagation. This guide provides an in-depth technical exploration of 2',3'-Dideoxy-3'-fluorouridine, a promising nucleoside analog that acts as a potent chain terminator in viral replication. We will delve into its mechanism of action, methodologies for its evaluation, and its standing within the broader landscape of antiviral research.

The Molecular Basis of Viral Chain Termination

Viral replication is a meticulously orchestrated process heavily reliant on the fidelity of viral polymerases, such as reverse transcriptases and RNA-dependent RNA polymerases. These enzymes synthesize new viral genomes by sequentially adding nucleoside triphosphates that are complementary to the template strand. The formation of a phosphodiester bond between the 3'-hydroxyl group of the growing nucleic acid chain and the 5'-triphosphate of the incoming nucleotide is the linchpin of this elongation process.

Chain-terminating nucleoside analogs are cleverly designed decoys. They possess a modified sugar moiety that, once incorporated into the nascent viral genome, irrevocably halts further extension. The quintessential feature of these inhibitors is the absence of a 3'-hydroxyl group, the very anchor for the next incoming nucleotide.

This compound: A Profile of a Potent Inhibitor

This compound is a synthetic pyrimidine nucleoside analog characterized by two key modifications to the deoxyribose sugar ring: the absence of a hydroxyl group at the 2' position and the substitution of the 3'-hydroxyl group with a fluorine atom. This strategic fluorination enhances the molecule's stability and can influence its interaction with viral polymerases.

Mechanism of Action: A Step-by-Step Analysis

The antiviral activity of this compound is not inherent to the molecule itself but is realized through a series of intracellular transformations and a targeted disruption of viral replication at its most critical juncture.

-

Cellular Uptake and Anabolic Phosphorylation: Like other nucleoside analogs, this compound is transported into the host cell. Here, it is sequentially phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate. This three-step phosphorylation is a critical activation cascade, converting the prodrug into a potent enzymatic substrate.

-

Competitive Inhibition of Viral Polymerase: The resulting this compound triphosphate now structurally mimics the natural substrate, deoxyuridine triphosphate (dUTP). This molecular mimicry allows it to compete with dUTP for binding to the active site of the viral polymerase.

-

Incorporation and Irreversible Chain Termination: Upon successful binding, the viral polymerase incorporates the this compound monophosphate into the growing viral DNA or RNA chain. The substitution of the 3'-hydroxyl group with a fluorine atom makes the formation of a subsequent phosphodiester bond impossible. This single event is the terminal step in the elongation of that particular nucleic acid chain, leading to the production of truncated, non-functional viral genomes.

Mechanism of this compound Action

In Vitro Evaluation: Methodologies and Data Interpretation

The preclinical assessment of any antiviral candidate hinges on robust and reproducible in vitro assays. These experiments are designed to determine the compound's efficacy against specific viruses and its potential for cytotoxicity in host cells.

Antiviral Activity: The Plaque Reduction Assay

The plaque reduction assay is a widely accepted method for quantifying the antiviral activity of a compound. It measures the ability of the drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

Step-by-Step Protocol:

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero, MT-4) in multi-well plates and incubate until confluent.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Infect the cell monolayers with a known concentration of the virus (expressed as plaque-forming units, PFU).

-

Treatment: After a viral adsorption period, remove the inoculum and add the different concentrations of the test compound.

-

Overlay: Add a semi-solid overlay (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells, ensuring the formation of distinct plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a stained background.

-

Data Analysis: Count the number of plaques at each drug concentration and calculate the 50% effective concentration (EC50), which is the concentration of the drug that inhibits plaque formation by 50% compared to the untreated virus control.

Cytotoxicity Assessment: The MTT Assay

It is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a period equivalent to the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

The Selectivity Index: A Measure of Therapeutic Potential

The therapeutic potential of an antiviral compound is best represented by its selectivity index (SI), which is the ratio of its cytotoxicity to its antiviral activity.

SI = CC50 / EC50

A higher SI value indicates that the compound is more potent against the virus at concentrations that are not toxic to the host cells, suggesting a wider therapeutic window.

Quantitative Data Summary

The following table summarizes the reported antiviral activity and cytotoxicity of this compound and its chlorinated derivative against Human Immunodeficiency Virus-1 (HIV-1).

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 3'-Fluoro-2',3'-dideoxyuridine | HIV-1 | MT-4 | Not specified as potent | >100 | Not specified | [1] |

| 3'-Fluoro-2',3'-dideoxy-5-chlorouridine | HIV-1 | MT-4 | Not specified as most selective | >100 | Comparable to AZT | [1] |

Note: While a specific EC50 value was not provided in the abstract, the study identified 3'-fluoro-2',3'-dideoxyuridine as a potent inhibitor of HIV-1.[1]

Direct Evaluation of Polymerase Inhibition

To confirm that the antiviral activity of this compound is indeed due to the inhibition of viral polymerase, a direct enzymatic assay is employed. The reverse transcriptase (RT) inhibition assay is a common example for retroviruses like HIV.

Step-by-Step Protocol for a Non-Radioactive RT Inhibition Assay:

-

Reagent Preparation: Prepare a reaction mixture containing a template (e.g., poly(A)), a primer (e.g., oligo(dT)), and digoxigenin- and biotin-labeled dUTP in a reaction buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound triphosphate.

-

Enzymatic Reaction: In a microplate well, combine the reaction mixture, the viral reverse transcriptase, and the various concentrations of the inhibitor. Incubate to allow for the synthesis of the biotin- and digoxigenin-labeled DNA.

-

Capture and Detection: Transfer the reaction products to a streptavidin-coated microplate to capture the biotin-labeled DNA. Then, add an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase).

-

Substrate Addition: Add a colorimetric substrate for the reporter enzyme. The amount of color produced is proportional to the amount of DNA synthesized.

-

Data Analysis: Measure the absorbance and calculate the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the enzymatic activity by 50%.

Sources

Chemical properties and stability of 2',3'-Dideoxy-3'-fluorouridine

An In-depth Technical Guide to the Chemical Properties and Stability of 2',3'-Dideoxy-3'-fluorouridine

Introduction

This compound (FddUrd) is a synthetic pyrimidine nucleoside analog belonging to the dideoxynucleoside class of compounds. Its structure is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar moiety, with a fluorine atom substituting the hydroxyl group at the 3' position. This structural modification is pivotal to its function and stability, conferring properties that make it a subject of interest in antiviral drug development.

The introduction of the fluorine atom, the most electronegative element, significantly alters the electronic and steric properties of the sugar ring.[1][2] This modification enhances the metabolic stability of the N-glycosidic bond, which links the uracil base to the sugar, making it more resistant to enzymatic cleavage.[2][3] Like other dideoxynucleosides, FddUrd acts as a DNA chain terminator, a mechanism that has been successfully exploited in antiretroviral therapies. This guide provides a comprehensive overview of the core chemical properties and stability profile of this compound, offering insights for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The properties of FddUrd are heavily influenced by its fluorinated dideoxyribose ring.

Molecular Structure

The structure of this compound consists of a uracil base attached to a 2,3-dideoxy-3-fluororibofuranose ring.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound and related compounds is presented below. These parameters are critical for formulation development, as they influence solubility, absorption, and distribution.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁FN₂O₄ | [4] |

| Molecular Weight | 230.20 g/mol | [4] |

| Appearance | Solid (Typical for nucleoside analogs) | N/A |

| XLogP3-AA | -1.4 | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Solubility | Soluble in water (50 mg/ml for 5-Fluoro-2'-deoxyuridine), Soluble in DMSO (100 mg/mL for 2'-Deoxy-2'-fluorouridine) | [6][7] |

| pKa | ~9.67 (for 3′-Fluoro-2′,3′-dideoxythymidine) | [8] |

Note: Some data points are for structurally similar compounds and serve as estimations due to the limited availability of specific data for FddUrd.

The negative XLogP value indicates that the molecule is hydrophilic, a common characteristic of nucleoside analogs.[5] This hydrophilicity is primarily due to the presence of polar functional groups capable of hydrogen bonding. Strategies to enhance lipophilicity, such as creating prodrugs, have been explored for similar dideoxynucleosides to improve their pharmacokinetic profiles.[9][10]

Synthesis Outline

The synthesis of fluorinated dideoxynucleosides like FddUrd typically involves multi-step processes starting from readily available sugar precursors. A convergent approach is common, where the fluorinated sugar moiety and the nucleobase are synthesized separately and then coupled.[1][2]

A general synthetic strategy involves:

-

Preparation of a key sugar intermediate: This often starts from a protected ribose or another suitable carbohydrate.

-

Fluorination: Introduction of the fluorine atom at the 3' position is a critical step, often achieved using fluorinating agents.

-

Glycosylation: The fluorinated sugar is then coupled with a silylated (activated) uracil base.

-

Deprotection: Removal of protecting groups yields the final compound, this compound.

Caption: Standard workflow for a forced degradation study.

Protocol: Forced Degradation of this compound

Causality: The goal is to generate a modest amount of degradation (5-20%) to ensure that the analytical method can detect and resolve the degradants from the parent peak without completely destroying the sample.

-

Preparation of Stock Solution: Prepare a stock solution of FddUrd in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at room temperature for a set time (e.g., 2 hours). Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the solid FddUrd powder and the stock solution at an elevated temperature (e.g., 80°C) for 48 hours.

-

Photostability: Expose the solid powder and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Enzymatic Stability

A key advantage of fluorinated nucleosides is their enhanced stability against enzymatic degradation. [1][3]* Thymidine Phosphorylase: 5-Fluoro-2',3'-dideoxy-3'-fluorouridine has been shown to be a poor substrate for thymidine phosphorylase, acting instead as a weak inhibitor. [11]This resistance prevents the cleavage of the glycosidic bond, which would otherwise inactivate the compound.

-

Cytidine Deaminase: While FddUrd is a uridine analog, related fluorinated cytidine analogs show high resistance to deamination by cytidine deaminase. [12]This is a critical feature for maintaining the intended biological activity of cytidine-based drugs.

Mechanism of Action and Bioactivation

To appreciate the importance of FddUrd's stability, it is useful to understand its mechanism of action as a potential antiviral agent.

-

Phosphorylation: FddUrd is taken up by the host cell and sequentially phosphorylated by cellular kinases to its active triphosphate form, FddUTP.

-

Incorporation: The viral reverse transcriptase (or DNA polymerase) recognizes FddUTP and incorporates it into the growing viral DNA chain.

-

Chain Termination: Because FddUrd lacks a 3'-hydroxyl group, the addition of the next nucleotide is blocked, terminating the elongation of the viral DNA. This halts viral replication.

Caption: Phosphorylation cascade and mechanism of action.

Conclusion